5-Oxaspiro[3.5]nonan-7-ol
Description
5-Oxaspiro[3.5]nonan-7-ol (IUPAC name: this compound) is a spirocyclic compound featuring a central spiro[3.5]nonane core with an oxygen atom in the 5-position and a hydroxyl group at the 7-position. For example, 1-oxaspiro[3.5]nonan-7-ol (cleroindicin A, 20), isolated from Clerodendrum japonicum, is a structurally related natural product with a hydroxyl group at position 7 . The spiro[3.5] system combines a four-membered ether ring (oxetane) and a six-membered carbocyclic ring, creating a rigid, three-dimensional scaffold that is valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-oxaspiro[3.5]nonan-7-ol |
InChI |
InChI=1S/C8H14O2/c9-7-2-5-8(10-6-7)3-1-4-8/h7,9H,1-6H2 |
InChI Key |
DCKHFXZHYXALNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC(CO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.5]nonan-7-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diol with a dehydrating agent can lead to the formation of the spiro compound. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.5]nonan-7-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds
Scientific Research Applications
5-Oxaspiro[3.5]nonan-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonan-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Key Physical Properties (Inferred from Analogues):
- Molecular Formula: C₈H₁₄O₂ (shared with 1-oxaspiro[3.5]nonan-7-ol and 5-oxaspiro[3.5]nonan-8-ol) .
- Molecular Weight : 142.20 g/mol .
- Topological Polar Surface Area (TPSA) : ~29.5 Ų (indicative of moderate polarity due to hydroxyl and ether groups) .
- LogP : ~0.70–1.08 (suggesting balanced hydrophobicity) .
Comparison with Similar Compounds
Spirocyclic compounds with [3.5] ring systems and oxygen heteroatoms exhibit diverse properties depending on substituent positions and functional groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences:
Functional Group Positioning: The hydroxyl group in 1-oxaspiro[3.5]nonan-7-ol (position 7) vs. 5-oxaspiro[3.5]nonan-8-ol (position 8) alters hydrogen-bonding capacity and biological interactions . 2-Oxaspiro[3.5]nonane-7-methanol includes a hydroxymethyl group, increasing polarity (TPSA = 40.5 Ų) and molecular weight .
Biological Activity: 1-Oxaspiro[3.5]nonan-7-ol (cleroindicin A) exhibits antifungal properties, likely due to its natural origin and rigid spirocyclic structure . Synthetic derivatives like 5-oxaspiro[3.5]nonan-8-ol and methyl carboxylates are used as intermediates in drug discovery, targeting CNS disorders and antimicrobial agents .
Polymer Chemistry: Poly(5-oxaspiro[3.5]nonane-2,7-diyl) (2-E11) demonstrates the utility of spirocyclic ethers in creating high-performance polymers with unique thermal stability .
Pharmacological Potential
- The spiro[3.5] system’s rigidity enhances binding affinity to biological targets. For example, 2-azaspiro[3.5]nonan-7-ol hydrochloride (CAS 1434141-67-9) is explored as a neuroactive compound .
Biological Activity
5-Oxaspiro[3.5]nonan-7-ol is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its distinct chemical properties. The molecular formula is with a molecular weight of approximately 154.21 g/mol. The compound's structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Biological Activity Data
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition, suggesting its potential as a lead compound for antibiotic development.
- Antiproliferative Effects : In vitro assays conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability, particularly in breast and lung cancer models. This suggests its potential role in cancer therapy.
- Neuroprotective Properties : Research involving neuronal cultures exposed to oxidative stress revealed that treatment with this compound resulted in decreased cell death and improved cell viability, indicating neuroprotective effects that may be beneficial in neurodegenerative diseases.
Research Findings
Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications to enhance its bioactivity and reduce toxicity:
- Structural Modifications : Variations in substituents on the spirocyclic framework have been explored to improve solubility and receptor selectivity, leading to enhanced therapeutic profiles.
- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties have shown promising results, indicating favorable pharmacokinetic profiles suitable for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
